2,4-Dimethylpyridin-3-amine
Description
Contextual Significance within Pyridine (B92270) Chemistry
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in drug design, agrochemicals, and materials science. nih.gov The pyridine scaffold's poor basicity often improves the water solubility of pharmaceutically active molecules. nih.gov 2,4-Dimethylpyridin-3-amine belongs to the aminopyridine family, a critical class of compounds in medicinal chemistry due to their versatile reactivity and ability to interact with biological targets. researchgate.net
The presence of the amino group on the pyridine ring allows the compound to act as a nucleophile, enabling it to participate in a variety of chemical reactions. This reactivity, combined with the electronic effects of the two methyl groups, makes this compound a distinct and useful building block within the broader landscape of pyridine chemistry. cymitquimica.com Its structure is a key feature in the synthesis of more complex heterocyclic systems. researchgate.net
Role as a Heterocyclic Organic Compound in Advanced Synthesis
As a heterocyclic organic compound, this compound serves as a crucial intermediate and building block in advanced organic synthesis. a2bchem.com Its unique reactivity and functional groups allow it to be a key component in the construction of complex molecular architectures. a2bchem.com Researchers utilize this compound for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. cymitquimica.coma2bchem.com
Its utility extends to the development of novel compounds with specifically designed properties. a2bchem.com For instance, it is a useful reagent for the synthesis and study of diazepines and their derivatives. cookechem.comchemicalbook.com The ability of this compound to participate in diverse chemical reactions, such as oxidation, reduction, and substitution, facilitates the creation of a wide array of substituted pyridine derivatives. This versatility also makes it pivotal in the synthesis of coordination complexes and catalytic systems, thereby contributing to the advancement of synthetic methodologies. a2bchem.com
Overview of Research Trajectories for Aminopyridine Derivatives
The research landscape for aminopyridine derivatives, the class to which this compound belongs, is dynamic and expanding. researchgate.net A significant focus of this research is in medicinal chemistry, where the aminopyridine scaffold is recognized for its potential in developing new therapeutic agents. nih.govmdpi.com The unique structural properties of aminopyridine rings allow them to interact with various enzymes and receptors, leading to a broad spectrum of biological and pharmacological effects. researchgate.net
Current research trajectories for aminopyridine derivatives include:
Enzyme Inhibition: Scientists have investigated aminopyridine derivatives as potential inhibitors for various enzymes. For example, they have been studied as non-peptidyl BACE1 inhibitors for potential application in Alzheimer's disease research and as selective JAK2 inhibitors, which are implicated in inflammatory diseases and cancers like myelofibrosis. nih.govnih.govresearchgate.net
Antibacterial Agents: The development of new antibacterial agents is a critical area of research, and aminopyridine derivatives have shown promise. They are considered precursors for a variety of heterocyclic compounds with demonstrated antibacterial activity. mdpi.com
Materials Science: In the field of material science, these compounds are used in the synthesis of advanced materials, such as liquid crystals and polymers.
Catalysis: Certain aminopyridine derivatives, like 4-(Dimethylamino)pyridine (DMAP), are widely used as highly effective catalysts in organic reactions. While distinct from this compound, the study of such derivatives informs the broader understanding and potential applications of the aminopyridine class in catalysis. researchgate.net
The ongoing exploration of multicomponent reactions (MCRs) to synthesize functionalized 2-aminopyridines highlights the continued effort to develop efficient and environmentally friendly synthetic methods for this important class of compounds. researchgate.netmdpi.com
Structure
2D Structure
Properties
IUPAC Name |
2,4-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-4-9-6(2)7(5)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYHJEBPLDNXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565276 | |
| Record name | 2,4-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-21-8 | |
| Record name | 2,4-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpyridin-3-amine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 2,4 Dimethylpyridin 3 Amine
Established Preparation Routes
Established methods for synthesizing 2,4-Dimethylpyridin-3-amine rely on reliable and well-documented chemical transformations. These routes are broadly categorized into the reduction of a corresponding nitropyridine and the construction of the pyridine (B92270) ring from acyclic precursors.
A common and direct method for the preparation of this compound is the reduction of its nitro precursor, 2,4-dimethyl-3-nitropyridine. This transformation focuses on the selective reduction of the nitro group to an amine group without altering the pyridine core. Various catalytic systems, including metal-free organocatalytic approaches, have been developed for this purpose.
Recent advancements in organocatalysis have introduced metal-free systems for the reduction of nitroarenes. One such system employs 4,4′-bipyridyl as an organocatalyst in conjunction with bis(neopentylglycolato)diboron (B₂nep₂) as the reducing agent. organic-chemistry.org This method is effective for a wide range of nitroarenes, including nitro-substituted heterocycles, providing the corresponding anilines and amino-heterocycles. The reaction demonstrates broad functional group tolerance and can be performed under aerobic conditions without the need for rigorously dried solvents. organic-chemistry.org
The efficiency and yield of the catalytic reduction of 2,4-dimethyl-3-nitropyridine are contingent upon several reaction parameters. Optimization is a critical step in developing a robust synthetic protocol. Key parameters that are typically screened include the choice of catalyst, reducing agent, solvent, and reaction temperature.
For the 4,4′-bipyridyl catalyzed system, the choice of the diboron reagent is crucial; studies have shown that B₂nep₂ provides superior reactivity compared to other diboron compounds. organic-chemistry.org The optimization process also involves evaluating the catalyst loading and the stoichiometry of the reducing agent to ensure complete conversion of the starting material while minimizing side reactions and maximizing the yield of the desired this compound. Temperature can also be adjusted; for instance, running a reaction at a lower temperature may enhance selectivity, albeit potentially at the cost of a longer reaction time.
Table 1: Representative Parameters for Optimization of Nitro Group Reduction
| Parameter | Variable | Purpose |
|---|---|---|
| Catalyst | Type and Loading | To maximize reaction rate and selectivity. |
| Reducing Agent | Type and Stoichiometry | To ensure complete and efficient reduction. |
| Solvent | Polarity and Aprotic/Protic nature | To ensure solubility of reagents and influence reaction pathway. |
| Temperature | Elevated or Reduced | To balance reaction rate and selectivity. |
| Reaction Time | Monitoring Progress | To determine the point of maximum yield and prevent product degradation. |
The deoxygenation of the nitro group in the 4,4′-bipyridyl/B₂nep₂ system proceeds through a distinct metal-free mechanism. The key steps are as follows:
Catalyst Activation : 4,4′-bipyridyl reacts with B₂nep₂ to form N,N'-bis[(neopentylglycolato)boryl]-4,4′-bipyridinylidene. This species is the active deoxygenating agent. organic-chemistry.org
Initial Reduction : The bipyridinylidene intermediate deoxygenates the nitropyridine precursor to the corresponding nitroso derivative.
Further Transformation : The nitroso intermediate undergoes further reactions, including diborylation, to form hydroxyaniline-type intermediates.
Nitrene Formation and Trapping : These intermediates can thermally decompose to generate a nitrene, which is subsequently trapped by B₂nep₂.
Hydrolysis : The resulting N,N-diborylamine is then hydrolyzed during workup to yield the final product, this compound. organic-chemistry.org
This mechanistic pathway highlights the role of the organocatalyst in facilitating the deoxygenation process through a series of well-defined intermediates.
Cyclocondensation reactions offer an alternative strategy for synthesizing the pyridine ring of this compound from acyclic precursors. This approach involves the formation of the heterocyclic ring through the reaction of smaller, appropriately functionalized molecules.
Cyclocondensation Approaches
Intermediates and Hydrolysis Steps
The synthesis of substituted aminopyridines like this compound often involves multi-step processes where the careful control of intermediates and subsequent hydrolysis is critical. A relevant synthetic approach can be inferred from the process for preparing structurally similar compounds, such as 5-bromo-3,4-dimethylpyridin-2-amine. This synthesis highlights a strategic pathway involving the formation of key intermediates and a final hydrolysis step to yield the target amine.
The process typically begins with a protected or substituted pyridine ring, which is then modified to introduce the required methyl and amine groups at specific positions. For instance, a synthesis can start from a di-substituted pyridine, such as 2-amino-3,5-dibromo-4-methylpyridine. This starting material undergoes a series of reactions to build the final structure.
A key step involves a cross-coupling reaction to introduce a methyl group. The process may first involve the protection of the existing amino group. For example, the starting aminopyridine can be reacted with an acylating agent to form an amide intermediate. This protected intermediate is then reacted with a methylating agent, such as a methyl zinc compound, in the presence of a catalyst to replace one of the bromine atoms with a methyl group. This yields a protected dimethyl-bromopyridine intermediate. The final step is the hydrolysis of this intermediate, typically under acidic or basic conditions, to remove the protecting group and reveal the free amine, yielding the final product. google.com
The sequence can be summarized as:
Protection: The starting aminopyridine is protected to prevent side reactions.
Cross-Coupling: A methyl group is introduced via a catalyzed reaction, forming the carbon skeleton of the target molecule.
Hydrolysis: The protecting group is removed to yield the final this compound.
This strategic use of intermediates and a terminal hydrolysis step is fundamental to achieving the desired substitution pattern on the pyridine ring with high selectivity.
Advanced Synthetic Techniques and Innovations
Modern chemical synthesis increasingly focuses on improving efficiency, safety, and sustainability. For compounds like this compound, these advanced techniques are crucial for viable industrial production.
Continuous flow chemistry has emerged as a powerful technology for the manufacturing of active pharmaceutical ingredients (APIs) and fine chemicals, offering significant advantages over traditional batch processing. beilstein-journals.org This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. mdpi.com
For the synthesis of complex heterocyclic molecules like substituted aminopyridines, flow chemistry offers several benefits:
Enhanced Safety: Many reactions, such as nitrations or hydrogenations, are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, minimizing the risk of thermal runaways. nih.gov
Increased Throughput: Once a flow system is optimized, it can be run continuously for extended periods, leading to significantly higher production volumes compared to the cyclical nature of batch reactors. A process for a building block of the drug Crizotinib was scaled up to produce 2 moles per hour. nih.gov
Telescoped multi-step syntheses can be performed in continuous flow without the need to isolate intermediates, dramatically improving process efficiency. nih.gov This approach is highly applicable to the multi-step synthesis of this compound, potentially streamlining the process from starting materials to the final product in a single, continuous operation.
In industrial synthesis, minimizing the formation of side products is paramount to ensure product purity, reduce downstream processing costs, and maximize yield. The choice of catalyst and reaction conditions plays a pivotal role in achieving this goal.
In the synthesis of related compounds like 5-bromo-3,4-dimethylpyridin-2-amine, the catalyst used in the key methylation step has a profound impact on the impurity profile. A study comparing a Nickel (Ni) catalyst to a Palladium (Pd) catalyst for this transformation found that the Ni-catalyzed process led to the formation of fewer and smaller quantities of side products. google.com
The data below illustrates the significant reduction in impurities achieved by selecting an appropriate catalyst, a principle directly applicable to the synthesis of this compound.
| Catalyst System | Total Side Products (Area Percentage) |
|---|---|
| Palladium (Pd) Catalyst | ~19.3% |
| Nickel (Ni) Catalyst | <8.5% |
This highlights that strategic catalyst selection is a critical lever for minimizing side product formation, leading to a more efficient and economical industrial process. google.com Other common side reactions in pyridine synthesis include the formation of unexpected isomers through alternative reaction pathways, which can be controlled by fine-tuning reaction conditions. mdpi.com
The application of green chemistry principles is essential for developing environmentally sustainable synthetic routes for aminopyridines. The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in
Key green chemistry approaches relevant to aminopyridine synthesis include:
Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or deep eutectic solvents, which are non-toxic and biodegradable. ijarsct.co.inmdpi.com
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because they are used in smaller quantities and can be recycled and reused, minimizing waste. rasayanjournal.co.in This aligns with the findings in the minimization of side products, where catalyst choice is key. google.com
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. ijarsct.co.innih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multicomponent reactions, where three or more reactants are combined in a single step to form a product, are excellent examples of high atom economy. rasayanjournal.co.in
By integrating these principles, the synthesis of this compound and other aminopyridines can be made more sustainable, reducing the environmental footprint of chemical manufacturing. mdpi.com
Chemical Reactivity and Transformation of 2,4 Dimethylpyridin 3 Amine
Fundamental Reaction Pathways
The reactivity of 2,4-dimethylpyridin-3-amine is dictated by the interplay of the electron-donating amino and methyl groups on the pyridine (B92270) ring. These substituents influence the nucleophilicity of the ring nitrogen and the amino group, as well as the susceptibility of the ring to various chemical transformations.
Oxidation Reactions (e.g., N-oxide formation)
The oxidation of tertiary amines and nitrogen-containing heterocycles to their corresponding N-oxides is a fundamental transformation in organic synthesis. asianpubs.org These N-oxides serve as important intermediates and have applications as oxidants themselves. asianpubs.org For pyridine derivatives, the nitrogen atom can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgarkat-usa.org The presence of the electron-donating amino and methyl groups in this compound increases the electron density on the pyridine nitrogen, making it more susceptible to oxidation compared to unsubstituted pyridine.
The general mechanism for N-oxide formation involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent.
A variety of reagents and catalytic systems have been developed for the N-oxidation of pyridines and other tertiary amines, including:
A challenge in the oxidation of amine-containing molecules is achieving selectivity for the heteroaromatic nitrogen over the aliphatic amine. nih.gov An in situ protonation strategy can be employed to protect the more basic aliphatic amine, allowing for selective N-oxidation of the pyridine ring. nih.gov
Reduction Reactions to Amine Derivatives
While the amino group of this compound is already in a reduced state, reduction reactions can be relevant in the context of derivatives or precursors. For instance, if a nitro group were present on the pyridine ring, it could be reduced to an amine. Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation (e.g., H₂/Pd-C), or the use of metals in acidic media. youtube.comorganic-chemistry.org More recent methods utilize reagents like tetrahydroxydiboron (B82485) or hydrosilanes. organic-chemistry.org
Another relevant transformation is reductive amination, which is a powerful method for forming carbon-nitrogen bonds. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to an amine. masterorganicchemistry.com While not a direct reduction of this compound itself, this pathway is crucial for synthesizing more complex derivatives starting from the parent amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
Nucleophilic Substitution Reactions and Derivative Formation
Nucleophilic substitution reactions on the pyridine ring are generally challenging due to the electron-rich nature of the heterocycle. However, the presence of a good leaving group at the 2- or 4-positions facilitates nucleophilic aromatic substitution (SNAr) via an addition-elimination mechanism. quimicaorganica.orglibretexts.org In this mechanism, the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the leaving group. libretexts.org
For this compound, direct nucleophilic substitution on the ring is unlikely without prior functionalization. However, the amino group itself can act as a nucleophile. For instance, it can react with alkyl halides in nucleophilic substitution reactions to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. youtube.comyoutube.com This reactivity is a common pathway for the alkylation of amines.
Tertiary alkylamines have also been observed to act as nucleophiles in substitution reactions at heteroaromatic halides, which can sometimes be an unexpected side reaction when they are intended to be used as bases. mdpi.com
Derivatization Strategies for Functionalization
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki coupling with 6-bromo-2,4-dimethylpyridin-3-amine)
Halogenation of the pyridine ring is a key strategy for introducing a versatile handle for further functionalization, particularly through cross-coupling reactions. The directing effects of the existing substituents on this compound would influence the position of halogenation.
A general method for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnih.govchemrxiv.org This approach allows for the introduction of iodo, bromo, and chloro substituents at the 3-position under mild conditions. chemrxiv.orgnih.gov
Once a halogen, such as bromine, is introduced onto the pyridine ring (e.g., to form 6-bromo-2,4-dimethylpyridin-3-amine), it can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a widely used and powerful tool for forming carbon-carbon bonds. nih.govorganic-chemistry.orgnih.gov
The general catalytic cycle for the Suzuki coupling involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 6-bromo-2,4-dimethylpyridin-3-amine) to form a palladium(II) species.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically requiring activation by a base.
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
This methodology has been successfully applied to synthesize a variety of 6-aryl-2,4-diaminopyrimidines and triazines from their corresponding 6-chloro derivatives. researchgate.net The reaction is compatible with a wide range of functional groups and has been demonstrated on unprotected ortho-bromoanilines, highlighting its potential utility for substrates like halogenated this compound. nih.gov
Table 1: Example of a Suzuki Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 6-bromo-2,4-dimethylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 6-Aryl-2,4-dimethylpyridin-3-amine |
Alkylation and Acylation Reactions
The amino group of this compound is a primary site for alkylation and acylation reactions.
Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. nih.gov This reaction proceeds via nucleophilic substitution, where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide. youtube.com A challenge with direct alkylation is the potential for overalkylation to form secondary, tertiary, and even quaternary ammonium salts, as the resulting alkylated amines are often more nucleophilic than the starting amine. masterorganicchemistry.com
More controlled monoalkylation can be achieved through methods like reductive amination or by using specialized reagents. masterorganicchemistry.comnih.gov For example, a "self-limiting alkylation" process has been developed for the synthesis of secondary amines from N-aryl-N-aminopyridinium salts. nih.gov Regioselective N-alkylation of pyridone systems has also been achieved using α-keto esters mediated by P(NMe₂)₃. organic-chemistry.org
Acylation: Acylation of the amino group introduces an acyl group, typically from an acyl chloride or an anhydride, to form an amide. This reaction is generally robust and high-yielding. Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often used to accelerate acylation reactions, particularly with less reactive acylating agents like anhydrides. wikipedia.org The mechanism with DMAP involves the formation of a highly reactive N-acylpyridinium intermediate. wikipedia.org
Palladium-catalyzed ortho-acylation of 2-aryl pyridines has been developed using arylmethyl amines as acyl sources, demonstrating another route for introducing acyl groups onto pyridine-containing structures. rsc.org
Table 2: Common Reagents for Alkylation and Acylation of Amines
| Reaction | Reagent Class | Example Reagent | Product |
| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N-Methyl-2,4-dimethylpyridin-3-amine |
| Alkylation | Aldehyde/Ketone (Reductive Amination) | Formaldehyde (CH₂O), NaBH₃CN | N-Methyl-2,4-dimethylpyridin-3-amine |
| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-(2,4-dimethylpyridin-3-yl)acetamide |
| Acylation | Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-(2,4-dimethylpyridin-3-yl)acetamide |
Formation of Complex Organic and Heterocyclic Structures
This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic frameworks. Its structure, featuring a nucleophilic amino group at the C-3 position and an sp²-hybridized nitrogen within the pyridine ring, allows it to participate in a variety of cyclization and multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes that combine three or more reagents to produce complex products, thereby accelerating the discovery of novel chemical entities. nih.gov
The reactivity of aminopyridines is often harnessed to create fused ring systems. The amino group can act as a nucleophile to initiate cascade reactions, leading to the formation of polycyclic structures. For instance, aminopyridines are known to react with various carbonyl compounds, alkynes, and other electrophiles to construct new rings fused to the parent pyridine core. While specific examples detailing the reactions of this compound are not extensively documented, its structural motifs are analogous to those in other substituted aminopyridines used in the synthesis of medicinally relevant scaffolds. nih.gov
Multicomponent reactions such as the Ugi or Hantzsch reactions, which are foundational in heterocyclic chemistry, often utilize an amine component. nih.govwindows.net The participation of an aminopyridine like this compound in such reactions could lead to the synthesis of highly substituted and structurally diverse dihydropyridines or bis-amides, incorporating the pyridine moiety into a larger, more complex architecture. The generation of multiple bonds and stereocenters in a single step highlights the synthetic utility of such compounds in creating libraries of molecules for drug discovery. nih.gov
Table 1: Examples of Multicomponent Reactions (MCRs) Applicable to Amine Building Blocks This table illustrates common MCRs where an amine component is crucial. This compound is a potential substrate for similar transformations.
| Reaction Name | Components | Resulting Scaffold |
|---|---|---|
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Bis-amide (α-Acylamino Amide) |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia/Amine | Dihydropyridine |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |
| Mannich Reaction | Amine, Aldehyde, Carbonyl Compound | β-Amino Carbonyl (Mannich Base) |
Catalytic Applications and Mechanistic Studies
Role as a Building Block for Catalytic Systems
The pyridine nucleus is a privileged structure in coordination chemistry and catalysis, primarily due to the ability of the ring nitrogen's lone pair to coordinate with a wide range of metal ions. This compound can function as a ligand, using either the pyridine nitrogen or the exocyclic amino group to bind to a metal center, or it can act as a bidentate ligand, forming a stable chelate ring. This coordination modifies the electronic and steric environment of the metal, thereby tuning its catalytic activity.
Derivatives of aminopyridine have been successfully employed to create catalysts for various organic transformations. For example, they can be incorporated into larger ligand frameworks, such as NNNN-macrocycles or β-diketiminate structures, which are known to stabilize reactive metal complexes. rsc.org These complexes find applications in reactions like polymerization, hydrogenation, and cross-coupling. The methyl groups at the C-2 and C-4 positions of this compound would sterically influence the coordination geometry and electronically enrich the pyridine ring through an inductive effect, potentially enhancing the stability and reactivity of the resulting metal catalyst.
Furthermore, aminopyridines can be tethered to other functionalities or solid supports to create more complex or recyclable catalytic systems. benthamdirect.com The amino group provides a convenient handle for further chemical modification, allowing for the synthesis of a diverse library of ligands from a single aminopyridine precursor.
Comparison with Catalytically Active Pyridine Derivatives (e.g., 4-(Dimethylamino)pyridine (DMAP))
4-(Dimethylamino)pyridine (DMAP) is a widely used and highly efficient nucleophilic catalyst for numerous reactions, most notably acylation. researchgate.netwikipedia.org Its exceptional activity stems from the resonance stabilization of the N-acylpyridinium intermediate, where the dimethylamino group at the C-4 position donates electron density directly into the pyridine ring, delocalizing the positive charge.
This compound, by contrast, would be a significantly less effective nucleophilic catalyst. The amino group is at the C-3 position, meaning it cannot participate in the same direct resonance stabilization of a positive charge on the ring nitrogen. The lone pair on the 3-amino group does not align with the p-orbital of the ring nitrogen in a way that would stabilize an N-acylated intermediate.
The basicity of these compounds also differs. DMAP has a pKa of 9.6, making it a moderately strong base. wikipedia.org The basicity of this compound is influenced by three electron-donating groups (two methyl, one amino). While the amino and methyl groups increase the electron density on the ring, making the pyridine nitrogen more basic than that of unsubstituted pyridine (pKa = 5.25), the steric hindrance from the C-2 methyl group can impede the approach of protons or electrophiles, affecting both its basicity and its nucleophilic catalytic activity. pressbooks.publibretexts.org
Table 2: Structural and Property Comparison of Pyridine Derivatives
| Compound | Structure | Key Features | pKa of Conjugate Acid | Catalytic Role |
|---|---|---|---|---|
| Pyridine | Parent aromatic heterocycle. | 5.25 | Weak base/nucleophile. | |
| 4-(Dimethylamino)pyridine (DMAP) | 4-NMe₂ group provides strong resonance stabilization for N-acylated intermediate. | 9.6 | Highly efficient nucleophilic catalyst. wikipedia.org | |
| This compound | ![]() |
3-NH₂ group cannot provide direct resonance stabilization. Steric hindrance from 2-Me group. | (Not reported, but expected to be > 5.25) | Primarily a ligand/building block; poor nucleophilic catalyst compared to DMAP. |
Influence of Substituents on Catalytic Efficacy
The catalytic efficacy of a pyridine derivative is profoundly influenced by the electronic and steric nature of its substituents. In this compound, three key substituents dictate its chemical properties: a 2-methyl group, a 4-methyl group, and a 3-amino group.
Electronic Effects : Both methyl groups (-CH₃) and the amino group (-NH₂) are electron-donating. The methyl groups operate through a positive inductive effect (+I), pushing electron density into the ring. The amino group exerts a strong, electron-donating mesomeric effect (+M). Collectively, these groups increase the electron density of the pyridine ring, making the ring carbons more susceptible to electrophilic attack (though such reactions are still difficult for pyridines) and increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine. libretexts.org Enhanced basicity can be beneficial in base-catalyzed reactions.
Steric Effects : The methyl group at the C-2 position (ortho to the ring nitrogen) creates significant steric hindrance. This bulkiness can impede the ability of the pyridine nitrogen to act as a nucleophile or a base, as it physically blocks access to the lone pair. researchgate.net While this may be a disadvantage in reactions requiring direct nucleophilic attack by the pyridine nitrogen (as in DMAP-style catalysis), it can be advantageous in other contexts. For example, sterically hindered pyridines are sometimes used as non-nucleophilic bases, capable of abstracting a proton without engaging in unwanted side reactions.
The combination of increased basicity from electronic effects and steric hindrance from the 2-methyl group defines the unique catalytic potential of this compound. While it is not a direct analogue or replacement for a catalyst like DMAP, its specific substitution pattern makes it a candidate for use as a hindered base or as a sterically demanding ligand in organometallic catalysis, where fine-tuning the steric environment around a metal center is crucial for controlling reactivity and selectivity. nih.gov
Biological Activities and Mechanisms of Action
Antimicrobial Properties and Efficacy
Activity against Specific Pathogens (e.g., Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus)
Research into various pyridine (B92270) derivatives has demonstrated a spectrum of antimicrobial activity. For instance, certain novel 2-amino-3-cyanopyridine derivatives have shown antibacterial action, particularly against Staphylococcus aureus. rsc.org Similarly, studies on other heterocyclic compounds containing a pyridine moiety have reported activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net One study on thiazolo[4,5-b]pyridin-2-one derivatives also demonstrated considerable anti-inflammatory effects, which can be relevant in the context of bacterial infections. biointerfaceresearch.com
The antimicrobial efficacy of pyridine derivatives is often attributed to their ability to interact with bacterial cell membranes or inhibit essential enzymes. For example, some synthesized compounds derived from 2-amino-4-(4-nitrophenyl)thiazole showed moderate antibacterial activity against Gram-positive bacteria. researchgate.net Given these findings, it is plausible that 2,4-Dimethylpyridin-3-amine could exhibit some level of activity against pathogens such as E. coli, K. pneumoniae, and S. aureus, although empirical testing is required for confirmation.
Table 1: Antimicrobial Activity of Selected Pyridine Derivatives against Various Pathogens
| Compound/Derivative Class | Pathogen | Activity Level | Reference |
|---|---|---|---|
| 2-amino-3-cyanopyridine derivatives | Staphylococcus aureus | Maximum antibacterial action for specific derivatives | rsc.org |
| 2,5 disubstituted 1,3,4-oxadiazole derivatives | Staphylococcus aureus, Escherichia coli | Remarkable antibacterial activities for furan-derivatives | nih.gov |
| Thiazole derivatives | Gram-positive and Gram-negative bacteria | Moderate for some derivatives | researchgate.net |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong antibacterial activity | nih.gov |
Structure-Activity Relationships for Antimicrobial Efficacy
The antimicrobial activity of pyridine derivatives is significantly influenced by their structural features. The nature and position of substituents on the pyridine ring play a crucial role in determining the compound's efficacy. For instance, the introduction of different functional groups can alter the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its ability to penetrate bacterial cell walls and interact with its target. researchgate.net
Anti-inflammatory Properties
The pyridine nucleus is a common scaffold in a number of anti-inflammatory drugs. researchgate.net While direct studies on the anti-inflammatory properties of this compound are lacking, research on related compounds suggests a potential for such activity. The mechanism of anti-inflammatory action of many pyridine derivatives is linked to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. nih.gov
For example, derivatives of thiazolo[4,5-b]pyridin-2-one have demonstrated considerable anti-inflammatory effects in animal models. biointerfaceresearch.com The anti-inflammatory potential of aminopyridine derivatives is an active area of research, with studies exploring how different substituents on the pyridine ring can modulate this activity. researchgate.net The structural features of this compound, including the amino and methyl substitutions, could potentially contribute to interactions with enzymes involved in the inflammatory cascade.
Interactions with Biological Systems
The interaction of pyridine-based compounds with biological systems is diverse, ranging from enzyme inhibition to receptor modulation.
Modulation of Enzyme and Receptor Activity
Aminopyridines are known to interact with various enzymes and receptors due to their unique structural properties. rsc.org For instance, certain aminopyridine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in microbial metabolism. ekb.eg Pyridine derivatives have also been shown to bind to adenosine receptors, indicating their potential to modulate cellular signaling pathways. nih.gov
Specifically, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org Furthermore, 2,5-dihydropyrazolo[4,3-c]pyridin-3-ones have been shown to be functionally selective ligands for the benzodiazepine binding site on the GABA-A receptor. nih.gov These examples highlight the versatility of the pyridine scaffold in interacting with a range of biological targets. The specific substitution pattern of this compound would determine its unique binding profile and potential for enzyme or receptor modulation.
Influence on Biochemical Pathways
By modulating the activity of enzymes and receptors, pyridine derivatives can influence various biochemical pathways. The inhibition of enzymes like DHFR can disrupt the synthesis of essential metabolites in microorganisms, leading to an antimicrobial effect. ekb.eg Similarly, interaction with receptors such as adenosine receptors can impact signaling cascades that regulate inflammation and other physiological processes. nih.gov The potential of this compound to interact with such targets suggests it could have a downstream influence on related biochemical pathways, although this remains to be experimentally verified.
Molecular Targets and Specificity
Detailed research characterizing the specific molecular targets and selectivity profile of this compound is not extensively documented in publicly available scientific literature. This compound is frequently utilized as a precursor or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Consequently, most research focuses on the biological activities of the final, more elaborate derivatives rather than this specific parent compound.
However, the broader class of aminopyridines, to which this compound belongs, has been studied for its pharmacological effects. As a general class, aminopyridines are known to function primarily by blocking voltage-gated potassium channels. nih.gov The interaction of the aminopyridine ring structure with various enzymes and receptors can lead to a wide array of biological and pharmacological effects. nih.gov
While direct evidence for this compound is lacking, related but more complex aminopyridine and aminopyrimidine structures have been synthesized and evaluated as inhibitors for a range of molecular targets. These serve to illustrate the potential of the underlying chemical scaffold. For instance, various derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. Examples of kinase targets for which aminopyridine- or aminopyrimidine-based inhibitors have been designed include:
Cyclin-Dependent Kinase 2 (CDK2): Novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized and identified as potent inhibitors of CDK2, an enzyme often dysregulated in cancer.
Phosphoinositide 3-kinase (PI3K) and mTOR: Sulfonamide methoxypyridine derivatives have been evaluated as dual inhibitors of PI3K and mTOR, key components of a signaling pathway critical for cell growth and survival.
c-Src Kinase: Certain amide derivatives based on a pyridylpyrimidinylaminophenyl amine scaffold, similar to the core of the drug imatinib, have shown inhibitory activity against c-Src kinase.
Table 1: Examples of Molecular Targets for Complex Aminopyridine/Aminopyrimidine Derivatives This table is for illustrative purposes to show the activity of molecules containing related structural motifs and does not represent the activity of this compound.
| Derivative Class | Target | Reported Activity (IC₅₀) |
|---|---|---|
| N-(pyridin-3-yl)pyrimidin-4-amine analogue (Compound 7l) | CDK2/cyclin A2 | 64.42 nM |
| Pyridylpyrimidinylaminophenyl derivative (Compound 20) | c-Src Kinase | Comparable to Imatinib |
Medicinal Chemistry and Pharmaceutical Applications
Precursor in Drug Development and Design
2,4-Dimethylpyridin-3-amine serves as a versatile intermediate in organic synthesis, enabling the construction of more complex pharmaceutical molecules. innospk.com Its structure is leveraged by medicinal chemists to design novel therapeutic agents with specific properties and to synthesize compounds that can interact with targeted biological pathways.
Design of Drugs Targeting Specific Biological Pathways
The unique structure of aminopyridines is instrumental in creating drugs that target specific enzymes, such as protein kinases, which are crucial in cell signaling and growth. google.com The development of kinase inhibitors is a significant focus in cancer therapy. nih.gov Researchers have successfully designed and synthesized novel series of pyridin-3-amine derivatives as multitargeted protein kinase inhibitors for treating conditions like non-small cell lung cancer (NSCLC). nih.gov
In one such study, a derivative, compound 3m , demonstrated potent inhibition against fibroblast growth factor receptors (FGFR1, 2, and 3) and other NSCLC-related kinases, including RET, EGFR, DDR2, and ALK. nih.gov This multitargeted approach, originating from a pyridin-3-amine scaffold, showcases the compound's utility in designing agents that can interfere with specific oncogenic signaling pathways. nih.gov The in vivo efficacy of compound 3m was confirmed in NCI-H1581 NSCLC xenograft models, where it showed significant antitumor activity. nih.gov
Similarly, N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in cancer therapy. nih.gov The most promising compound from this series, 7l , exhibited broad antiproliferative activity across various cancer cell lines. nih.gov
Synthesis of Pharmaceutical Agents with Enhanced Properties
The incorporation of the pyridine (B92270) motif is a known strategy to improve the pharmacological profile of drug candidates. nih.gov The use of this compound and its derivatives contributes to the synthesis of pharmaceutical agents with improved potency and better in vivo characteristics. acs.orgresearchgate.net
A key example is in the development of Corticotropin-Releasing Factor-1 (CRF₁) receptor antagonists. A novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) group was incorporated into a series of pyrazinone-based antagonists, leading to the discovery of a compound with high affinity for the CRF₁ receptor (IC₅₀ = 0.86 nM). acs.orgnih.gov This structural modification not only contributed to the compound's high potency but also to its improved pharmacokinetic properties in both rat and dog models. acs.orgresearchgate.net The resulting agent demonstrated efficacy in a rat model of anxiety, highlighting how a specific aminopyridine precursor can lead to a drug candidate with enhanced, therapeutically relevant properties. acs.orgresearchgate.net
Role in Receptor Antagonism Studies
Receptor antagonists are critical for treating diseases driven by the over-activation of specific signaling pathways. This compound has been instrumental in the development of antagonists for the CRF₁ receptor, a key player in the body's stress response.
Corticotropin-Releasing Factor-1 (CRF₁) Receptor Antagonists
The corticotropin-releasing factor (CRF) system is central to orchestrating physiological and behavioral responses to stress, and its over-activation is linked to anxiety and depression. mdpi.comnih.gov Consequently, CRF₁ receptor antagonists are sought after as potential treatments for these disorders. nih.govnih.govwikipedia.org
Numerous small molecule CRF₁ antagonists have been developed, with many featuring heterocyclic cores designed to optimize binding affinity and functional activity. researchgate.netebi.ac.ukresearchgate.net Research has led to the identification of high-affinity tricyclic CRF₁ antagonists, such as NBI 35965 , which demonstrated a pKᵢ value of 8.5 and proved to be a functional antagonist both in vitro and in vivo. researchgate.net
A significant advancement in this area involved the use of a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine moiety to create potent pyrazinone-based CRF₁ receptor antagonists. acs.orgresearchgate.netnih.gov The lead compound from this series, 19e , showed exceptionally high receptor affinity and was effective in preclinical anxiety models. acs.orgresearchgate.net
| Compound | Target | Activity |
| 19e | CRF₁ Receptor | IC₅₀ = 0.86 nM acs.orgnih.gov |
| NBI 35965 | CRF₁ Receptor | pKᵢ = 8.5 researchgate.net |
Minimization of Reactive Metabolite Formation in Drug Candidates
A major challenge in drug development is avoiding the formation of reactive metabolites, which are toxic byproducts that can lead to adverse drug reactions. nih.gov The chemical structure of a drug candidate can be modified to minimize this risk. researchgate.net
Detailed metabolic studies of an early pyrazinone-based CRF₁ receptor antagonist revealed that it formed significant levels of reactive metabolites. nih.gov To address this, researchers optimized the structure, leading to the synthesis of compound 19e , which incorporated a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group. acs.orgnih.gov This strategic modification was crucial in minimizing the formation of reactive metabolites. In vivo studies showed that glutathione (B108866) (GSH) adducts, which are markers for reactive metabolite formation, accounted for only 0.1% of the total drug-related material excreted, indicating a significantly improved safety profile. acs.orgnih.gov This success demonstrates how rational drug design using specific building blocks like substituted dimethylpyridin-amines can mitigate metabolic risks. acs.orgresearchgate.net
Development of Antineoplastic and Antiarthritic Agents
The versatility of the pyridine scaffold extends to the development of agents for treating cancer and arthritis. While direct applications of this compound are part of broader synthetic strategies, related pyridopyrimidine structures have shown significant promise as antineoplastic and antiarthritic agents.
The pyrido[2,3-d]pyrimidine (B1209978) core, for instance, is a key structural element in the development of selective kinase inhibitors targeting mammalian STE20-like (MST) kinases, which are implicated in cancer. biorxiv.orgfigshare.com Furthermore, a series of 2,4-diaminopyrido[2,3-d]pyrimidine-based antifolates have been synthesized and evaluated for both antineoplastic and antiarthritic properties. nih.gov These compounds function by inhibiting key enzymes in folate metabolism, a pathway critical for cell proliferation in both cancer and inflammatory conditions. nih.gov
In the realm of antiarthritic agents, derivatives of pyrrolo[3,2-c]pyridine have been identified as promising candidates for drug development. mdpi.com Additionally, a series of 4-hydroxy-3-quinolinecarboxamides were synthesized and showed potent antiarthritic and analgesic activities. nih.gov One compound from this series, 102 (RU 43526) , exhibited strong antiarthritic effects in animal models (ED₅₀ = 0.7 mg/kg) and was found to inhibit both cyclooxygenase (COX) and 5-lipoxygenase, key enzymes in the inflammatory pathway. nih.gov
Applications in Agrochemicals and Specialty Chemicals
Pyridine and its derivatives are integral to the agrochemical industry, serving as core components in a wide range of herbicides, insecticides, and fungicides. The unique chemical properties of the pyridine ring contribute to the biological activity and selectivity of these agricultural products.
While specific, large-scale applications of this compound in the agrochemical sector are not prominently detailed in available literature, its role as a chemical intermediate is significant. Chemical intermediates are compounds that are themselves not the final product but are used in the synthesis of more complex molecules. The structure of this compound makes it a suitable building block for creating a variety of agrochemical compounds.
The pyridine moiety is found in numerous pesticides that are known for their high efficiency, low toxicity, and good environmental compatibility. The development of new agrochemicals often involves the derivatization of intermediate compounds like this compound to discover novel active ingredients.
In the realm of specialty chemicals, pyridine derivatives are used in a variety of applications, including as solvents, catalysts, and precursors for polymers and dyes. The reactivity of the amino group and the potential for further substitution on the pyridine ring of this compound allow for its use in the synthesis of a wide array of specialty chemicals with tailored properties.
The following table lists some of the key companies involved in the production and supply of pyridine and its derivatives, highlighting the industrial importance of this class of compounds.
| Company |
| Vertellus |
| Jubilant Ingrevia |
| Lonza |
| Resonance Specialties Limited |
| Shandong Luba Chemical Co., Ltd. |
| Hubei Sanonda Co., Ltd. |
| Koei Chemical Co., Ltd. |
| C-Chem Co., Ltd. |
| Nanjing Redsun Co. Ltd. |
| Chang Chun Petrochemical Co. Ltd. |
This list is not exhaustive and represents some of the major players in the market.
Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom. For 2,4-Dimethylpyridin-3-amine, ¹H and ¹³C NMR spectroscopy are used to map out the proton and carbon skeletons of the molecule.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected signals would correspond to the protons of the two methyl groups, the amino group, and the two protons on the pyridine (B92270) ring. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) of these signals are key to the structural assignment. For instance, the protons of the two methyl groups at positions 2 and 4 would likely appear as distinct singlets in the aliphatic region of the spectrum. The two aromatic protons on the pyridine ring would be expected to appear as doublets due to coupling with each other. The protons of the amino (-NH₂) group may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine-H (at C5) | 7.5 - 8.0 | Doublet (d) |
| Pyridine-H (at C6) | 6.8 - 7.2 | Doublet (d) |
| Amino (-NH₂) | Variable (e.g., 3.5 - 5.0) | Broad Singlet (br s) |
| Methyl (-CH₃ at C2) | 2.2 - 2.5 | Singlet (s) |
| Methyl (-CH₃ at C4) | 2.1 - 2.4 | Singlet (s) |
Note: This table represents predicted values and may vary from experimental data.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. These include the five carbons of the substituted pyridine ring and the two carbons of the methyl groups. The chemical shifts of the ring carbons are indicative of their electronic environment, influenced by the nitrogen atom and the amino and methyl substituents. The carbons of the two methyl groups would appear in the upfield (aliphatic) region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-C2 | 145 - 150 |
| Pyridine-C3 | 130 - 135 |
| Pyridine-C4 | 140 - 145 |
| Pyridine-C5 | 120 - 125 |
| Pyridine-C6 | 147 - 152 |
| Methyl-C (at C2) | 18 - 22 |
| Methyl-C (at C4) | 15 - 19 |
Note: This table represents predicted values and may vary from experimental data.
Chemical Shift Analysis for Structural Elucidation
The precise chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are used for the complete structural elucidation of this compound. The downfield shifts of the pyridine ring protons and carbons are characteristic of aromatic systems containing a heteroatom like nitrogen. The specific positions of the substituents are confirmed by analyzing the coupling patterns between adjacent protons and through two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which establish proton-proton and proton-carbon correlations, respectively. The observed chemical shifts are compared with predicted values from computational models and data from similar known structures to confirm the final assignment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
GC-MS and LC-MS Applications
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are widely used for the analysis of aromatic amines.
GC-MS: In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph before being detected by a mass spectrometer. The analysis of amines by GC can sometimes be challenging due to their polarity but is a common method for identifying volatile and thermally stable compounds like substituted pyridines in complex mixtures.
LC-MS: LC-MS is suitable for a wider range of compounds, including those that are not volatile or are thermally unstable. The compound is separated by liquid chromatography and then introduced into the mass spectrometer. LC-MS is a versatile tool for the analysis of pyridine derivatives in various matrices.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₇H₁₀N₂), HRMS can distinguish its exact mass (122.0844) from other molecules with the same nominal mass but different elemental formulas. This confirmation of the molecular formula is a critical step in the definitive identification of the compound.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is unique to the molecule—often referred to as a "molecular fingerprint."
For this compound, a hypothetical IR spectrum would be analyzed to identify characteristic absorption bands corresponding to its specific functional groups: the primary amine (-NH₂), the pyridine ring, and the methyl (-CH₃) groups.
Expected Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| **Primary Amine (-NH₂) ** | N-H Stretching | 3300 - 3500 | Typically appears as two distinct peaks (symmetric and asymmetric stretching) for a primary amine. |
| N-H Bending (Scissoring) | 1590 - 1650 | A moderate to strong absorption band. | |
| Aromatic Ring (Pyridine) | C-H Stretching | 3000 - 3100 | Absorption bands for sp² C-H bonds on the aromatic ring. |
| C=C and C=N Stretching | 1400 - 1600 | A series of sharp bands of variable intensity, characteristic of the pyridine ring structure. | |
| C-H Bending (Out-of-plane) | 700 - 900 | Bands that can help determine the substitution pattern on the pyridine ring. | |
| Methyl Groups (-CH₃) | C-H Stretching | 2850 - 3000 | Symmetric and asymmetric stretching vibrations for sp³ C-H bonds. |
| C-H Bending | 1375 - 1450 | Asymmetric and symmetric bending (deformation) modes. |
A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would involve assigning each observed absorption band in an experimental spectrum to a specific molecular motion. This analysis would confirm the presence of all structural components of this compound. However, no experimental IR spectra for this specific compound have been found in published literature to perform such an analysis.
X-ray Crystallography and Crystal Structure Determination
A crystallographic study of this compound would provide critical structural data.
Hypothetical Crystal Structure Data for this compound:
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-C, N-H). |
| Bond Angles (°) ** | Angles between adjacent bonds (e.g., C-N-C, H-N-H). |
| Torsion Angles (°) ** | Dihedral angles defining the conformation of the molecule. |
| Intermolecular Interactions | Details on hydrogen bonding (e.g., N-H···N interactions), π-π stacking, or other non-covalent forces that stabilize the crystal structure. |
This data would reveal the planarity of the pyridine ring, the orientation of the amino and methyl substituents relative to the ring, and the nature of intermolecular forces, such as hydrogen bonds formed by the amine group, which govern the solid-state packing. Without an experimental single-crystal X-ray diffraction study, these structural details remain undetermined.
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to model the behavior of electrons in molecules. These methods provide fundamental insights into molecular properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. For 2,4-Dimethylpyridin-3-amine, DFT calculations would be employed to determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. DFT can also be used to calculate reactivity descriptors such as electronegativity, hardness, and softness, which help in predicting how the molecule will interact with other chemical species. These calculations are fundamental for understanding the molecule's potential role in chemical reactions, including its ability to act as a nucleophile or electrophile. For instance, studies on other pyridine (B92270) derivatives have used DFT to identify reactive sites for electrophilic and nucleophilic attack.
Table 1: Theoretical DFT-Calculated Properties for Pyridine Derivatives (Note: This data is illustrative of typical DFT outputs and not specific to this compound)
| Property | Description | Typical Application |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicting reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicting reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Assessing kinetic stability and electronic transitions. |
Ab initio methods are quantum chemistry calculations that are not based on experimental data but derive directly from theoretical principles. Møller–Plesset perturbation theory (MP) is one such post-Hartree-Fock method that improves upon the Hartree-Fock method by including electron correlation effects.
MP2, the second-order Møller–Plesset method, is a common choice that offers a good balance between accuracy and computational cost. For this compound, MP2 calculations could provide more accurate predictions of its geometry and energy compared to standard DFT or Hartree-Fock methods, especially for systems where electron correlation is significant. These higher-accuracy calculations are valuable for creating benchmark data for less computationally expensive methods and for studying subtle energetic differences between conformations or reaction pathways.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most stable binding pose.
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the physical movements of atoms and molecules over time, providing insights into the flexibility of the ligand and protein and the stability of their interactions. For the this compound-protein complex, an MD simulation would reveal how the ligand settles into the binding pocket, the stability of key hydrogen bonds or hydrophobic interactions, and conformational changes in the protein upon binding.
Pharmacophore Mapping for Target Identification
Pharmacophore mapping is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For this compound, a pharmacophore model could be generated based on its structure and known active analogues. This model would highlight the key features responsible for its potential biological activity. The resulting pharmacophore can then be used as a 3D query to screen large databases of chemical compounds to identify other molecules that share the same essential features and are therefore likely to bind to the same biological target. This approach is a powerful tool for scaffold hopping and identifying novel lead compounds.
Prediction of Biological Activity and Interactions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of related compounds with known activities, a QSAR model can be developed to predict the activity of new, untested molecules.
For a series of derivatives of this compound, a 2D or 3D-QSAR model could be built. The model would use calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and steric parameters) to correlate structural variations with changes in biological activity. Such a model would be invaluable for:
Predicting the potency of newly designed analogues.
Identifying which structural features are most important for activity.
Guiding the synthesis of more potent and selective compounds.
Table 2: Common Descriptors in QSAR Studies (Note: This table is for illustrative purposes)
| Descriptor Type | Example | Information Provided |
|---|---|---|
| Electronic | Partial Charges, Dipole Moment | Governs electrostatic and polar interactions. |
| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule and its fit in a binding site. |
| Hydrophobic | LogP (Partition Coefficient) | Describes the molecule's solubility and ability to cross biological membranes. |
Conformational Analysis and Molecular Geometry Optimization
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, this would involve exploring the rotational energy barrier around the C-N bond connecting the amino group to the pyridine ring.
Computational methods are used to perform a systematic search of the conformational space to identify low-energy (and therefore, more stable) conformers. Each identified conformation is then subjected to geometry optimization, a process that calculates the coordinates of the atoms corresponding to a minimum on the potential energy surface. This ensures that the bond lengths, bond angles, and dihedral angles are at their most stable values for that particular conformation. Understanding the preferred geometry is crucial as the three-dimensional shape of a molecule dictates how it can interact with biological targets.
Derivatives and Analogues of 2,4 Dimethylpyridin 3 Amine
Substituted Pyridine (B92270) Derivatives
Halogenated derivatives of 2,4-dimethylpyridin-3-amine are key intermediates in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The introduction of a halogen atom, such as bromine, at the 6-position of the pyridine ring significantly alters the molecule's reactivity, providing a handle for further functionalization.
Synthesis and Properties: The synthesis of 6-Bromo-2,4-dimethylpyridin-3-amine can be achieved through electrophilic bromination of the parent amine. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Appearance | Solid |
| SMILES | CC1=CC(Br)=NC(C)=C1N |
| InChI Key | FLDDNTAAWZHAOT-UHFFFAOYSA-N |
Research Findings: The bromine atom at the 6-position is susceptible to displacement and participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at this position, leading to the generation of diverse molecular libraries for drug discovery and other applications. For instance, palladium-catalyzed amination reactions of 6-bromopurine nucleosides with aryl amines have been shown to proceed efficiently, highlighting the utility of such bromo-heterocycles in constructing complex molecules nih.gov. The reactivity of the bromo-substituent provides a powerful tool for the synthesis of more complex derivatives with potential biological activities.
The introduction of a methoxy group onto the pyridine ring can significantly influence the compound's lipophilicity, metabolic stability, and receptor-binding interactions. The 6-methoxy analogue of this compound is a precursor in the synthesis of various biologically active molecules.
Synthesis and Properties: A plausible synthetic route to 6-Methoxy-2,4-dimethylpyridin-3-amine involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 6-position of a this compound derivative with sodium methoxide. Another approach involves the reduction of a corresponding nitro-pyridine precursor. For example, 6-Methoxy-2-methyl-3-nitropyridine can be reduced to 6-Methoxy-2-methylpyridin-3-amine using iron powder in the presence of ammonium (B1175870) chloride.
A related compound, 6-methoxy-2-methylamino-3-aminopyridine, is used as a precursor for hair colorants, reacting with primary intermediates to form the final dye europa.eu.
| Property | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Appearance | Not specified |
| SMILES | COC1=NC(C)=C(N)C=C1C |
| InChI Key | (Predicted) YXGZOFZJXZWJSA-UHFFFAOYSA-N |
Research Findings: Methoxy-substituted pyridinamines are utilized in the synthesis of compounds with various therapeutic applications. For example, the European Commission's Scientific Committee on Consumer Products has assessed the safety of 6-methoxy-2-methylamino-3-aminopyridine HCl for use in hair dye formulations europa.eu. This highlights the commercial relevance of such derivatives.
Alkylation of the amino group of this compound leads to N-substituted analogues with altered basicity and nucleophilicity. These compounds can serve as building blocks for more complex molecules.
Synthesis and Properties: N-alkylation of aminopyridines can be achieved using various alkylating agents. For instance, N-methylation can be carried out using environmentally benign reagents like dimethyl carbonate (DMC) in the presence of a suitable catalyst nih.gov. This method offers a green alternative to traditional methylation procedures.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| Appearance | Not specified |
| SMILES | CNC1=C(C)C=CN=C1 |
| InChI Key | (Predicted) HJDXNIYRGXNPCP-UHFFFAOYSA-N |
Research Findings: While specific research on N,4-Dimethylpyridin-3-amine is limited, the N-alkylation of pyridines is a well-established transformation in organic synthesis. The resulting secondary or tertiary amines can participate in a variety of chemical reactions and are common structural motifs in pharmaceuticals and agrochemicals.
Pyrimidine-Fused Analogues
The fusion of a pyrimidine ring to the pyridine scaffold of this compound gives rise to pyrido[2,3-d]pyrimidine (B1209978) systems, a class of heterocyclic compounds with significant and diverse biological activities.
2,4-Diaminopyrido[2,3-d]pyrimidines are a prominent class of compounds that have been extensively investigated for their therapeutic potential, particularly as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
Synthesis: Several synthetic strategies have been developed to construct the 2,4-diaminopyrido[2,3-d]pyrimidine core. One common approach involves the condensation of a substituted 2,4-diaminopyrimidine with a suitable three-carbon synthon. For example, the reaction of 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde yields a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further modified mdpi.comencyclopedia.pub. Another route involves the condensation of a 2,4-dipivaloylamino-5-bromopyrido[2,3-d]pyrimidine with an organozinc halide, followed by deprotection researchgate.net.
Research Findings: Derivatives of 2,4-diaminopyrido[2,3-d]pyrimidine have been evaluated as inhibitors of DHFR from various pathogenic organisms, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium researchgate.net. These compounds are being explored for the treatment of opportunistic infections in immunocompromised patients. The substitution pattern on the pyridopyrimidine core plays a crucial role in determining the potency and selectivity of these inhibitors researchgate.net.
The incorporation of a pyrazinone ring, often through fusion with the pyridine moiety of aminopyridine precursors, leads to another important class of biologically active compounds. These derivatives have shown promise in various therapeutic areas.
Synthesis: The synthesis of pyrazinone-based derivatives can be achieved through various condensation reactions. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with substituted benzylamines can yield 3-benzylaminopyrazine-2-carboxamides nih.gov. While not directly starting from this compound, this illustrates a general strategy for constructing such systems from aminopyridine precursors.
Research Findings: Pyrazinone-containing compounds exhibit a broad spectrum of pharmacological activities. For example, certain pyrazinamide derivatives have been evaluated for their antimicrobial activity against Mycobacterium tuberculosis nih.gov. Furthermore, pyridopyrimidine derivatives have been investigated as kinase inhibitors for potential use in cancer therapy mdpi.comencyclopedia.pub. The versatile nature of the pyrazinone scaffold makes it an attractive target for the development of new therapeutic agents.
Structure-Activity Relationships (SAR) of Derivatives
While specific structure-activity relationship (SAR) studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, general principles from related aminopyridine and heterocyclic compounds can provide valuable insights. The biological activity of these derivatives is often modulated by the nature, position, and stereochemistry of the substituents on the pyridine ring and the amino group.
Key modifications and their potential impact on activity include:
Substitution on the Amino Group: Acylation, alkylation, or arylation of the 3-amino group can significantly alter the compound's polarity, hydrogen bonding capacity, and steric profile. These changes can, in turn, affect the molecule's ability to bind to biological targets. For instance, in a series of aminopyrazole derivatives, the nature of the substituent on the amino group was found to be a critical determinant of their inhibitory potency against c-Jun N-terminal kinase 3 (JNK3) acs.org.
Introduction of Fused Rings: The synthesis of fused heterocyclic systems, where the pyridine ring of this compound is annulated with another ring, can lead to rigid structures with defined three-dimensional shapes. These rigid analogues can exhibit enhanced selectivity and potency for specific biological targets.
The following table summarizes hypothetical SAR trends based on observations from related heterocyclic compounds.
| Modification | Position | Potential Effect on Biological Activity | Rationale based on Analogous Compounds |
| Acylation of amino group | 3-NH₂ | Can increase or decrease activity depending on the target. May improve cell permeability. | In many bioactive amines, acylation modulates binding affinity and pharmacokinetic properties. |
| Alkylation of amino group | 3-NH₂ | Small alkyl groups may be tolerated, while bulky groups could lead to steric hindrance and loss of activity. | SAR studies on various amine-containing drugs often show a preference for smaller N-alkyl substituents. |
| Halogenation of pyridine ring | 5 or 6 | Can enhance binding through halogen bonding and improve metabolic stability. | Halogenated pyridines are common in pharmaceuticals and can significantly impact potency and pharmacokinetics. |
| Introduction of a phenyl group | 5 or 6 | May introduce additional binding interactions (e.g., pi-stacking) and increase lipophilicity. | Aryl-substituted pyridines are a common motif in kinase inhibitors and other drug classes. |
| Annulation with an imidazole ring | [c] or [b] face | Can create a rigid scaffold that may fit into specific binding pockets, potentially increasing selectivity. | Imidazo[4,5-b]pyridines are known to possess a wide range of biological activities mdpi.com. |
This table is illustrative and based on general principles of medicinal chemistry and SAR of related compounds. Specific effects would need to be determined experimentally for derivatives of this compound.
Synthetic Routes to Key Derivatives
The synthesis of derivatives of this compound involves a variety of organic reactions that allow for the functionalization of the core structure. The choice of synthetic route depends on the desired derivative and the reactivity of the starting material.
Functionalization of the Amino Group:
The 3-amino group is a versatile handle for introducing a wide range of substituents.
Acylation: The amino group can be readily acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents like EDC and HOBt acs.org. This allows for the introduction of various acyl groups, including aliphatic, aromatic, and heterocyclic moieties.
Alkylation and Arylation: N-alkylation can be achieved using alkyl halides in the presence of a base. N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Urea and Thiourea Formation: Reaction of the amino group with isocyanates or isothiocyanates provides a straightforward method for the synthesis of corresponding ureas and thioureas acs.org.
Modification of the Pyridine Ring:
Functionalization of the pyridine ring of this compound can be more challenging due to the directing effects of the existing substituents. However, several methods can be employed.
Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient, making electrophilic substitution difficult. However, the activating effect of the amino group may facilitate reactions like nitration or halogenation at the 5- or 6-positions under specific conditions. For instance, the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide is achieved through nitration of the corresponding N-oxide google.com.
Metal-Catalyzed Cross-Coupling Reactions: A common strategy involves the initial introduction of a halogen atom onto the pyridine ring, which can then serve as a handle for various cross-coupling reactions. For example, a bromo-substituted pyridine can undergo Suzuki, Sonogashira, or Heck reactions to introduce new carbon-carbon bonds. A patent describes the synthesis of substituted amino-pyridine derivatives for the treatment of diabetes, highlighting various synthetic transformations epo.org.
The following table outlines some key synthetic reactions for preparing derivatives of this compound, with examples from related aminopyridine chemistry.
| Reaction Type | Reagents and Conditions | Derivative Type | Example from Related Chemistry |
| N-Acylation | Carboxylic acid, EDC, HOBt, DIEA, CH₂Cl₂ | N-Acyl-2,4-dimethylpyridin-3-amine | Amide formation with 6-methylpyridin-3-amine acs.org. |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-2,4-dimethylpyridin-3-amine | N-alkylation of pyrimidine derivatives nih.gov. |
| Urea Formation | Isocyanate, CH₂Cl₂ | N-(2,4-Dimethylpyridin-3-yl)urea | Reaction of an amine with 1-chloro-4-isocyanobenzene acs.org. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base, Solvent | 5- or 6-Aryl-2,4-dimethylpyridin-3-amine | Suzuki coupling of a bromopyridine derivative mdpi.com. |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base, Solvent | N-Aryl-2,4-dimethylpyridin-3-amine | Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. |
This table provides general synthetic methods that could be applicable to the synthesis of this compound derivatives based on established procedures for similar compounds.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The synthesis of polysubstituted pyridines is a cornerstone of organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials. While traditional condensation strategies are well-established, future research on 2,4-Dimethylpyridin-3-amine will likely focus on the development of more efficient, versatile, and sustainable synthetic methodologies.
Recent advancements in organic synthesis offer promising avenues for novel approaches to this compound and its derivatives. Key areas for exploration include:
Transition-Metal-Catalyzed Reactions: Methodologies such as palladium-catalyzed Buchwald-Hartwig amination and Suzuki coupling have proven effective for creating C-N and C-C bonds in the synthesis of complex heterocyclic compounds, including N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. Future work could adapt these cross-coupling procedures to construct the this compound scaffold or to functionalize it at various positions, offering new routes to functionalized derivatives.
Flow Chemistry: Continuous flow chemistry could enhance production efficiency, offering better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Investigating the synthesis of this compound under flow conditions could lead to more cost-effective and environmentally friendly manufacturing.
Advanced Applications in Materials Science
The unique electronic and coordination properties of the pyridine (B92270) framework suggest that this compound could be a valuable component in the design of advanced materials. Although specific applications for this compound are not yet established, research into related pyridine derivatives highlights several potential areas for future investigation.
Ligands for Coordination Complexes and Catalysts: The nitrogen atoms in the pyridine ring and the amino group can act as ligands, coordinating with metal ions. This makes this compound a candidate for developing novel coordination complexes. These complexes could exhibit interesting photoluminescent properties or serve as catalysts in organic reactions. For instance, 4-Dimethylaminopyridine (B28879) (DMAP) is a well-known nucleophilic catalyst for a wide range of reactions. The specific steric and electronic properties conferred by the two methyl groups and the amino group in this compound could be exploited to create catalysts with unique selectivity and reactivity.
Building Blocks for Functional Polymers: As a bifunctional molecule (containing an amino group and a pyridine ring), it can be incorporated into polymer chains as a monomer. This could lead to the development of functional polymers with applications as specialized resins, membranes, or materials with specific electronic or optical properties. The pyridine unit can impart thermal stability and metal-coordinating capabilities to the polymer structure.
Organic Electronics: Pyridine derivatives are used in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substitution pattern of this compound influences its electronic properties, such as its HOMO/LUMO energy levels. Future research could explore its potential as a component in organic semiconductors or as a host material in emissive layers of OLEDs.
Development of Next-Generation Pharmaceutical Agents
The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The pyridin-3-amine substructure, in particular, has been identified as a key pharmacophore for targeting various biological systems, especially protein kinases.
Future research is expected to leverage the this compound core for the development of novel therapeutics. A notable study designed and synthesized a series of novel pyridin-3-amine derivatives as multitargeted protein kinase inhibitors for treating non-small cell lung cancer (NSCLC). One promising compound from this series, 3m , demonstrated potent inhibition against several NSCLC-related oncogenic kinases, including FGFR, RET, EGFR, and ALK, and showed significant antitumor activity in a xenograft model.
This suggests that this compound can serve as a valuable starting point for structure-activity relationship (SAR) studies to develop next-generation kinase inhibitors. The methyl groups at the 2- and 4-positions can be used to modulate solubility, metabolic stability, and binding affinity to the target protein.
| Compound/Scaffold | Biological Target/Activity | Key Research Finding |
|---|---|---|
| Pyridin-3-amine Derivatives (e.g., Compound 3m) | Multitargeted Protein Kinase Inhibitors (FGFR, RET, EGFR, ALK) | Demonstrated potent inhibition of multiple kinases implicated in non-small cell lung cancer and significant in vivo antitumor activity. |
| 6-Aminopyridin-3-ol Scaffolds | Anti-angiogenic and Anti-inflammatory | Found to possess anti-angiogenic activity and anti-inflammatory effects against ulcerative colitis. |
| α-Tocopherol-hybridized 6-aminopyridin-3-ol | Anticancer (Lung Tumor) | Suppressed lung tumor growth through dual inhibition of NADPH oxidase 2 and receptor tyrosine kinases. |
Enhanced Understanding of Mechanism of Action in Biological Systems
A deeper understanding of how derivatives of this compound interact with biological systems at a molecular level is crucial for their rational design as therapeutic agents. Future research will need to focus on elucidating their specific mechanisms of action.
Based on studies of similar compounds, the primary mechanism is likely the inhibition of protein kinases. The pyridin-3-amine core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of many kinase inhibitors. Research on multitargeted pyridin-3-amine derivatives showed they effectively inhibited phosphorylation and downstream signaling pathways in cancer cells.
Future mechanistic studies for novel agents derived from this compound would involve:
X-ray Crystallography: Obtaining crystal structures of the compounds bound to their target kinases to visualize the precise binding mode and key molecular interactions.
Biochemical and Cellular Assays: Quantifying the inhibitory activity against a panel of kinases and assessing the impact on downstream signaling pathways in relevant cell lines.
In Vivo Pharmacodynamic Studies: Analyzing target modulation in animal models to confirm that the compound engages its intended target and produces the desired biological effect.
This multi-pronged approach will be essential to fully understand the structure-activity relationships and to optimize the selectivity and potency of new drug candidates based on the this compound scaffold.
Role in Sustainable Chemistry Initiatives
The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. Future research concerning this compound can contribute to sustainable chemistry initiatives in several ways.
Greener Synthetic Routes: As mentioned in section 9.1, developing novel synthetic pathways that adhere to green chemistry principles is a key research direction. This includes using less hazardous solvents, replacing stoichiometric reagents with catalytic alternatives, and designing processes with high atom economy to minimize waste. For example, exploring syntheses in greener solvents like dimethyl carbonate (DMC) or developing catalyst systems that can be recovered and reused would represent significant progress.
Atom Economy: A central goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product. Future synthetic strategies for this compound should be evaluated using green chemistry metrics, such as atom economy and E-factor, to identify the most sustainable options.
Renewable Feedstocks: While a long-term goal, research into synthesizing pyridine rings from renewable, biomass-derived feedstocks instead of petroleum-based sources is an active area of sustainable chemistry. Applying these emerging technologies to the production of this compound would significantly enhance its sustainability profile.
By integrating these principles, the synthesis and application of this compound can be aligned with the broader goals of creating more environmentally benign chemical products and processes.
Q & A
Q. Basic Research Focus
- Solubility : Measure via UV-Vis spectroscopy in solvents (water, methanol, DMSO) and pH-buffered solutions. The compound is highly soluble in polar solvents (logP ~1.2) due to hydrogen bonding .
- Stability : Monitor degradation using HPLC under accelerated conditions (40–60°C) and assess pH-dependent stability (e.g., acid-catalyzed hydrolysis in HCl/NaOH solutions) .
How can computational modeling predict the bioactivity of this compound derivatives?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., bacterial topoisomerase IV or human kinases).
- QSAR models : Train models on datasets of pyridine derivatives to correlate substituent effects (e.g., bromine at position 6) with activity .
What are the key challenges in designing this compound derivatives for selective enzyme inhibition?
Q. Advanced Research Focus
- Selectivity : Modify substituents to avoid off-target binding. For example, bromination at position 6 (as in 6-bromo-2,4-dimethylpyridin-3-amine) enhances specificity for bacterial enzymes over mammalian counterparts.
- Synthetic hurdles : Optimize protecting group strategies (e.g., Boc for amino groups) during multi-step syntheses .
How do spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
Q. Basic Research Focus
- ¹H NMR : Peaks at δ 2.25 (s, 6H, CH₃), δ 6.50 (d, 1H, Ar-H), and δ 8.20 (s, 1H, NH₂).
- Mass spectrometry : ESI-MS shows [M+H]+ at m/z 123.1 (calc. 122.17 g/mol).
Purity is validated via HPLC (>95% by area) and TLC (Rf ~0.4 in ethyl acetate/hexane) .
What role does this compound play in materials science, particularly in polymer synthesis?
Advanced Research Focus
The compound acts as a monomer or crosslinker in conductive polymers:
- Coordination polymers : React with transition metals (e.g., Cu²⁺) to form metal-organic frameworks (MOFs) with tunable porosity.
- Polymerization : Radical-initiated polymerization in DMF yields thermally stable polyamides (Tg > 200°C) .
How can researchers mitigate toxicity concerns when testing this compound in biological systems?
Q. Advanced Research Focus
- In vitro models : Use primary cell lines (e.g., HepG2 for hepatotoxicity) and MTT assays to determine IC₅₀ values.
- In silico tools : Predict ADMET properties using SwissADME or ProTox-II to flag potential liabilities (e.g., CYP inhibition) .
What comparative studies highlight the uniqueness of this compound among pyridine derivatives?
Basic Research Focus
Compared to analogs like 3-amino-2,5-dichloropyridine:
- Reactivity : Higher nucleophilicity due to unhindered amino group.
- Applications : Superior performance in catalysis (e.g., Suzuki-Miyaura coupling) and drug discovery (e.g., kinase inhibitor scaffolds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

